Sulfasalazine - 599-79-1

Sulfasalazine

Catalog Number: EVT-282732
CAS Number: 599-79-1
Molecular Formula: C18H14N4O5S
Molecular Weight: 398.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Sulfasalazine is a synthetic compound formed by the azo coupling of mesalazine (5-aminosalicylic acid) and sulfapyridine. [] It belongs to a group of medications known as disease-modifying antirheumatic drugs (DMARDs). [] While often utilized in a clinical setting, Sulfasalazine's unique properties also make it a valuable tool in various scientific research domains.

Synthesis Analysis

Sulfasalazine synthesis involves diazotizing sulfapyridine and coupling it with salicylic acid. [] The reaction is typically carried out in an aqueous alkaline solution, and the resulting product is then isolated and purified. [] A key aspect of this synthesis is controlling the reaction conditions to ensure the formation of the desired azo bond while minimizing the production of unwanted byproducts.

Molecular Structure Analysis

Sulfasalazine undergoes metabolic cleavage in the colon by bacterial azoreductases, yielding sulfapyridine and 5-aminosalicylic acid. [, , , ] These metabolites are believed to contribute to the drug's pharmacological effects. Research exploring Sulfasalazine's chemical reactions focuses on understanding the metabolism of the drug and the specific activities of its metabolites.

Mechanism of Action

While the exact mechanism of action of Sulfasalazine is not fully understood, it is believed to exert its effects through a combination of anti-inflammatory and immunomodulatory actions. [, , ] Research suggests that Sulfasalazine may inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes, and modulate immune cell function. [, , ]

Physical and Chemical Properties Analysis

Sulfasalazine is a yellowish-orange crystalline powder. [] It is sparingly soluble in water, ethanol, and ether, but soluble in aqueous solutions of alkali hydroxides. [] These physical and chemical properties play a significant role in the drug's formulation and delivery, and are subjects of ongoing research to improve its therapeutic profile.

Applications
  • Immunology Research: Sulfasalazine is used to investigate immune system regulation and the pathogenesis of autoimmune diseases. [] Its ability to modulate immune cell function makes it a useful tool for studying the complex interplay of immune cells in both in vitro and in vivo models.

  • Inflammatory Disease Models: Sulfasalazine serves as a model drug in preclinical studies investigating inflammatory bowel disease (IBD) and other inflammatory conditions. [, , ] Its effects on inflammation and the immune response provide valuable insights into the development and progression of these diseases.

  • Crystal Engineering: Sulfasalazine's molecular structure and solid-state properties make it a suitable candidate for crystal engineering studies. [, ] Researchers are exploring the development of novel solid forms, such as co-crystals and salts, to enhance the drug's solubility, dissolution rate, and other physicochemical properties. []

  • Drug Delivery Research: The colonic delivery of Sulfasalazine, facilitated by bacterial azoreductases, is a subject of interest in drug delivery research. [] Researchers aim to develop targeted drug delivery systems that capitalize on this mechanism for the localized treatment of colonic diseases.

  • Pharmacogenetic Studies: Sulfasalazine serves as a probe drug in pharmacogenetic research, particularly regarding the N-acetyltransferase 2 (NAT2) enzyme. [] Studying the relationship between NAT2 genotype and Sulfasalazine metabolism provides insights into inter-individual variations in drug response and the potential for personalized medicine.

Mesalazine (Mesalamine)

Compound Description: Mesalazine, also known as mesalamine or 5-aminosalicylic acid (5-ASA), is an anti-inflammatory drug primarily used to treat inflammatory bowel diseases like ulcerative colitis and Crohn's disease. It works by blocking the production of prostaglandins and leukotrienes, which are substances involved in inflammation [].

Relevance: Mesalazine is a major metabolite of Sulfasalazine and is often considered a potential alternative therapy for maintaining remission in Crohn's disease. One study found that while both Sulfasalazine and Mesalazine reduced the risk of clinical relapse after one year, this benefit was primarily observed in studies that used Mesalazine [].

Aminosalicylate

Compound Description: Aminosalicylate refers to a class of compounds derived from salicylic acid and possessing an amino group. These compounds, including 5-aminosalicylic acid (5-ASA or Mesalazine), exhibit anti-inflammatory properties and are used in treating inflammatory bowel diseases [].

Relevance: Aminosalicylate is a metabolite of Sulfasalazine. Research indicates that maturing human dendritic cells are significantly more sensitive to Sulfasalazine compared to Aminosalicylate, highlighting Sulfasalazine's potency in inhibiting dendritic cell maturation [].

Sulfapyridine

Compound Description: Sulfapyridine is an antibiotic sulfonamide drug. It was initially used to treat a variety of bacterial infections, but its use is now limited due to the availability of safer and more effective alternatives. Sulfapyridine is a metabolite of Sulfasalazine [, ].

Relevance: Sulfapyridine is a major metabolite of Sulfasalazine, but unlike Sulfasalazine, it doesn't exhibit significant inhibitory effects on the maturation of human dendritic cells []. Research suggests that the anti-inflammatory effects of Sulfasalazine are primarily attributed to its 5-ASA component, while Sulfapyridine contributes to its antibiotic properties and potential side effects [].

Olsalazine

Compound Description: Olsalazine is a prodrug of Mesalazine (5-ASA). It is broken down in the colon to release Mesalazine, which exerts anti-inflammatory effects locally. Olsalazine is primarily used for maintaining remission in ulcerative colitis [, ].

Relevance: Olsalazine is structurally similar to Sulfasalazine and is also used in the treatment of ulcerative colitis. Studies have shown that both drugs are equally effective in maintaining remission and have a similar incidence of adverse effects [, ].

Leflunomide

Compound Description: Leflunomide is a disease-modifying antirheumatic drug (DMARD) that works by inhibiting the production of pyrimidines, which are essential building blocks for DNA and RNA synthesis. It is used to treat rheumatoid arthritis and psoriatic arthritis [].

Relevance: Leflunomide is another DMARD that is often compared to Sulfasalazine in the treatment of rheumatoid arthritis. A study comparing the long-term effects of both drugs revealed that both Leflunomide and Sulfasalazine effectively slowed down the progression of rheumatoid arthritis, with Leflunomide showing slightly better results in terms of reducing erosive joint counts [].

Acetylsulfapyridine (Ac-SP)

Compound Description: Acetylsulfapyridine is the acetylated metabolite of Sulfapyridine, formed by the action of N-acetyltransferase 2 (NAT2) enzyme. It is primarily regarded as an inactive metabolite of Sulfasalazine [].

Relevance: Acetylsulfapyridine is a metabolite of Sulfapyridine, which is itself a metabolite of Sulfasalazine. Phenotyping studies using Sulfasalazine as a probe drug indicate that the elimination half-life of Acetylsulfapyridine is influenced by the NAT2 genotype, with slower elimination observed in individuals with the slow acetylator genotype [].

Glycochenodeoxycholic acid (GCDCA)

Compound Description: Glycochenodeoxycholic acid (GCDCA) is a type of bile acid that is naturally produced in the liver. In high concentrations, GCDCA can induce apoptosis in hepatocytes, contributing to liver injury [].

Relevance: In vitro and in vivo studies have shown that Sulfasalazine can significantly reduce GCDCA-induced apoptosis in hepatocytes []. This protective effect of Sulfasalazine is attributed to its ability to activate the nuclear factor κB (NFκB) survival pathway and reduce the generation of reactive oxygen species (ROS) induced by GCDCA.

Prostaglandin E2 (PGE2)

Compound Description: Prostaglandin E2 (PGE2) is a lipid mediator involved in various physiological and pathological processes, including inflammation, pain, and fever. In the context of inflammatory bowel diseases, PGE2 is known to play a role in mediating inflammation and tissue damage [].

Relevance: While Sulfasalazine exhibits anti-inflammatory effects by inhibiting the production of prostaglandins like PGE2, a study comparing Sulfasalazine to a prostaglandin E2 subtype 4 (EP4) agonist found that the EP4 agonist was more effective in preventing and treating colitis in a mouse model. The study suggests that targeting specific prostaglandin receptors, like EP4, might be a more promising approach for inflammatory bowel disease treatment [].

Curcumin

Compound Description: Curcumin is a natural polyphenol found in turmeric, with known anti-inflammatory and antioxidant properties. It has been studied for its potential therapeutic benefits in various diseases, including cancer and inflammatory conditions [].

Hydroxychloroquine

Compound Description: Hydroxychloroquine is a disease-modifying antirheumatic drug (DMARD) commonly used to treat autoimmune diseases such as rheumatoid arthritis and lupus. It is believed to work by modulating the immune system and reducing inflammation [].

Relevance: Hydroxychloroquine is another DMARD that is often compared to Sulfasalazine in the treatment of rheumatoid arthritis. In a clinical trial, Sulfasalazine demonstrated a significantly earlier suppression of disease activity compared to Hydroxychloroquine, resulting in less radiographic damage after 24 and 48 weeks of treatment [].

Gold Sodium Thiomalate

Compound Description: Gold sodium thiomalate is a gold compound historically used as a disease-modifying antirheumatic drug (DMARD) to treat rheumatoid arthritis. It is believed to work by suppressing the immune system's attack on the joints [].

Relevance: Gold sodium thiomalate is another DMARD that has been compared to Sulfasalazine. Early studies suggest that Sulfasalazine might offer similar efficacy to gold sodium thiomalate in treating rheumatoid arthritis, but with a milder toxicity profile [].

Methotrexate

Compound Description: Methotrexate is an immunosuppressant and antimetabolite drug widely used in the treatment of various cancers and autoimmune diseases, including rheumatoid arthritis [].

Relevance: Methotrexate is a commonly used DMARD that is often combined with Sulfasalazine in the treatment of rheumatoid arthritis. Studies indicate that combination therapy with Methotrexate and Sulfasalazine, often as part of a triple therapy regimen, demonstrates greater efficacy compared to Methotrexate monotherapy [].

Thalidomide

Compound Description: Thalidomide is an immunomodulatory drug with anti-inflammatory and anti-angiogenic properties. Despite its historical association with severe birth defects, Thalidomide has re-emerged as a potential treatment option for certain conditions, including multiple myeloma and erythema nodosum leprosum [].

Relevance: A study investigated the combined use of Sulfasalazine, Thalidomide, and a recombinant human tumor necrosis factor receptor-immunoglobulin G fusion protein (rhTNFR-IgG) for treating hip involvement in ankylosing spondylitis. The results suggest that this combination therapy is highly effective and well-tolerated, with significant improvements in disease activity and symptoms [].

Ursodeoxycholic acid (UDCA)

Compound Description: Ursodeoxycholic acid (UDCA) is a naturally occurring bile acid with hepatoprotective properties. It is used to treat various liver diseases, including primary biliary cholangitis and primary sclerosing cholangitis [].

Relevance: A study comparing the effects of UDCA and Sulfasalazine on colitis-related colon carcinogenesis in mice found that UDCA was more effective than Sulfasalazine in inhibiting tumor development. The study suggests that UDCA, rather than Sulfasalazine, could be a promising agent for suppressing colitis-associated cancer [].

Trimethoprim

Compound Description: Trimethoprim is an antibiotic that is often used in combination with Sulfamethoxazole (another Sulfa drug) to treat various bacterial infections. This combination works by inhibiting different steps in the bacterial folic acid synthesis pathway [].

Relevance: A crystal engineering study explored the potential of preparing new solid phases of Sulfasalazine with Trimethoprim. While the study successfully created a co-crystal form, it did not delve into the biological implications or applications of this combination [].

Benzoic Anhydride

Compound Description: Benzoic Anhydride is a chemical compound primarily used as an acylating agent in organic synthesis. It is also used in the production of certain dyes and perfumes [].

Relevance: In a study exploring new solid phases of Sulfamethoxazole, Benzoic Anhydride was successfully used as a coformer to create a new co-crystal form of the drug. This co-crystallization potentially offered improved physicochemical properties compared to the parent Sulfamethoxazole compound [].

Oxalic Acid

Compound Description: Oxalic acid is an organic compound found naturally in many plants. It is a strong dicarboxylic acid and is often used in various industrial and household applications, including cleaning and bleaching agents [].

Relevance: Similar to Benzoic Anhydride, Oxalic Acid was investigated as a potential coformer for creating a new solid phase of Sulfamethoxazole. The study successfully produced an amorphous form of Sulfamethoxazole-oxalic acid, potentially offering altered physicochemical characteristics compared to the original drug [].

Nicotinamide

Compound Description: Nicotinamide, also known as niacinamide, is a form of vitamin B3 that plays a vital role in various metabolic processes in the body. It is often used as a dietary supplement and has shown therapeutic potential in certain skin conditions [].

Relevance: Nicotinamide was explored as a potential coformer for Sulfasalazine in a crystal engineering study. The study successfully formed a co-crystal of Sulfasalazine-nicotinamide, suggesting the possibility of modifying the physicochemical properties of Sulfasalazine through co-crystallization with Nicotinamide [].

Properties

CAS Number

599-79-1

Product Name

Sulfasalazine

IUPAC Name

2-hydroxy-5-[[4-(pyridin-2-ylsulfamoyl)phenyl]diazenyl]benzoic acid

Molecular Formula

C18H14N4O5S

Molecular Weight

398.4 g/mol

InChI

InChI=1S/C18H14N4O5S/c23-16-9-6-13(11-15(16)18(24)25)21-20-12-4-7-14(8-5-12)28(26,27)22-17-3-1-2-10-19-17/h1-11,23H,(H,19,22)(H,24,25)

InChI Key

NCEXYHBECQHGNR-QZQOTICOSA-N

SMILES

C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N=NC3=CC(=C(C=C3)O)C(=O)O

Solubility

less than 1 mg/mL at 77° F (NTP, 1992)
In water, 1.3X10+1 mg/L at 25 °C (est)
Practically insoluble in water
Very slightly soluble in ethanol; practically insoluble in diethyl ether, chloroform, and benzene; soluble in aqueous solution of alkali hydroxides

Synonyms

Asulfidine
Azulfadine
Azulfidine
Azulfidine EN
Colo Pleon
Colo-Pleon
Pleon
Pyralin EN
ratio Sulfasalazine
ratio-Sulfasalazine
Salazopyrin
Salazosulfapyridine
Salicylazosulfapyridine
Sulfasalazin Heyl
Sulfasalazin medac
Sulfasalazin-Heyl
Sulfasalazine
Sulfasalazine FNA
Sulphasalazine
Ucine
Ulcol

Canonical SMILES

C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N=NC3=CC(=C(C=C3)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.